N-(4-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c18-13-6-4-11(5-7-13)10-20-15(23)9-16-21-22-17(24-16)12-2-1-3-14(19)8-12/h1-8H,9-10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXIHXYELWTJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorobenzyl)-2-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and the biological activities associated with this compound, including anticancer, anti-inflammatory, and cholinesterase inhibitory activities.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step reaction process starting from readily available precursors. Characterization methods such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of the synthesized compound.
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways. The efficacy of this compound against various cancer cell lines needs to be assessed through in vitro assays such as MTT or SRB assays.
Anti-inflammatory Activity
This compound has also been evaluated for anti-inflammatory properties. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2). In vivo studies using models of inflammation (e.g., carrageenan-induced paw edema) can provide insights into the compound's therapeutic potential.
Cholinesterase Inhibition
The compound shows promise as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer’s. Molecular docking studies suggest that this compound interacts effectively with acetylcholinesterase (AChE), potentially enhancing cognitive function by increasing acetylcholine levels in the brain.
Research Findings and Case Studies
Recent studies have highlighted the biological effects of similar oxadiazole derivatives:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| Compound A | AChE Inhibition | 12.8 µM | |
| Compound B | Anticancer (HeLa Cells) | 25 µM | |
| Compound C | Anti-inflammatory (Rat Paw Edema) | Significant Reduction |
These findings suggest that modifications to the oxadiazole structure can lead to enhanced biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Oxadiazole-Based Analogues
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide (CAS: 954599-20-3)
- Structural Differences : Replaces the 3-fluorophenyl group on the oxadiazole with a 4-methoxyphenyl moiety.
- Key Properties: Molecular Formula: C₁₈H₁₆FN₃O₃ . Pharmacological Impact: Reduced bioactivity in targets requiring electron-withdrawing groups but enhanced solubility for improved bioavailability.
2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (CAS: 336174-81-3)
- Structural Differences : Features a 4-bromophenyl group on the oxadiazole and a 3-trifluoromethylphenyl on the acetamide.
- Key Properties: Molecular Formula: C₁₇H₁₁BrF₃N₃O₂S . Trifluoromethyl enhances metabolic stability but may reduce solubility.
Thiadiazole-Based Analogues
N-(5-(3-Methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (Compound 31)
- Structural Differences : Replaces the oxadiazole with a thiadiazole core and substitutes sulfur for oxygen.
- The 3-methoxybenzylthio group introduces steric bulk and electron-donating effects, altering pharmacokinetics.
2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
Hybrid and Modified Structures
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Structural Differences : Incorporates a benzofuran moiety fused to the oxadiazole.
- Bromine’s electron-withdrawing effect could enhance electrophilic interactions.
Spiro Oxazolidinedione Derivatives (e.g., Compound 24)
- Structural Differences : Replaces oxadiazole with a spiro oxazolidinedione core.
Comparative Data Table
Key Findings
Fluorine Substitutions : The target compound’s 3-fluorophenyl and 4-fluorobenzyl groups optimize electronic effects (electron-withdrawing) and metabolic stability without excessive steric bulk .
Core Structure : Oxadiazole outperforms thiadiazole in hydrogen-bonding capacity, critical for receptor interactions .
Solubility vs. Activity : Methoxy or trifluoromethyl groups improve solubility but may reduce target affinity compared to fluorine .
Steric Effects : Bulkier substituents (e.g., bromine, benzofuran) enhance specificity but limit adaptability to diverse targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
